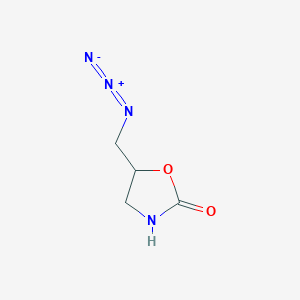
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfanyl)propanoic acid
Vue d'ensemble
Description
The compound “3-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfanyl)propanoic acid” is a derivative of 3,4-Dihydro-2H-1,5-benzodioxepine . It is a unique chemical provided to early discovery researchers .
Molecular Structure Analysis
The molecular structure of the parent compound, 3,4-Dihydro-2H-1,5-benzodioxepin, has been analyzed . The structure consists of a 6–7 membered benzodioxepin ring . The 7-membered aliphatic ring is in a half-chair like form .Physical And Chemical Properties Analysis
The parent compound, 3,4-Dihydro-2H-1,5-benzodioxepin, has a molecular weight of 150.18 . It is a solid at room temperature .Applications De Recherche Scientifique
β-Adrenergic Stimulants
The compound is part of a class of β-Adrenergic stimulants . These are drugs that stimulate the β-adrenergic receptors, which are part of the sympathetic nervous system. They are used in the treatment of various conditions such as asthma, heart failure, and certain types of shock .
Bronchial Dilator Activity
The compound has shown interesting bronchial dilator activity . This means it can help relax and widen the air passages in the lungs, making it easier to breathe. This property could make it useful in the treatment of respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Organic Synthesis
The compound is an important raw material and intermediate used in organic synthesis . Organic synthesis is a method of preparation of organic compounds from readily available ones and is a very important aspect of organic chemistry .
Pharmaceuticals
The compound is used in the pharmaceutical industry . It can be used in the production of various drugs, especially those that require the stimulation of β-adrenergic receptors .
Agrochemicals
The compound is also used in the production of agrochemicals . These are chemicals, such as pesticides, herbicides, and insecticides, used in agriculture to control pests and diseases, or to enhance crop yields .
Dyestuffs
The compound is used in the production of dyestuffs . Dyestuffs are substances used to impart color to textiles, paper, leather, and other materials .
Biotransamination Reactions
The compound has been applied in the biotransamination of 3,4-dihydro-2 H -1,5-benzoxathiepin-3-one . Biotransamination is a type of chemical reaction that involves the transfer of an amino group from one molecule to another .
Chemical Research
The compound is used in chemical research, particularly in the development of new synthetic methods . For example, a practical preparative method was devised for the key intermediate, 3-0x0-3,4-dihydro-ZH- 1,5-benzodioxepin (3) (I), in the syntheses of the desired amino derivatives .
Propriétés
IUPAC Name |
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfanyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4S/c13-12(14)4-7-17-9-2-3-10-11(8-9)16-6-1-5-15-10/h2-3,8H,1,4-7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPVLLXQDURDTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)SCCC(=O)O)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid](/img/structure/B3389274.png)
![1-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}piperazine](/img/structure/B3389278.png)


![2-{[4-(2-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3389292.png)




![2-[4-(Cyanomethyl)phenoxy]acetic acid](/img/structure/B3389329.png)